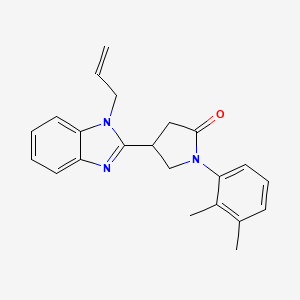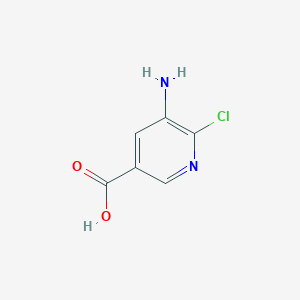
5-Amino-6-chloronicotinic acid
Descripción general
Descripción
5-Amino-6-chloronicotinic acid is a derivative of nicotinic acid, which is a pyridinecarboxylic acid . It is a solid compound and its molecular weight is 172.57 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular structure of this compound consists of 16 bonds, including 11 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 primary amine (aromatic), 1 hydroxyl group, and 1 Pyridine .Physical And Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 172.57 . The compound contains a total of 16 atoms, including 5 Hydrogen atoms, 6 Carbon atoms, 2 Nitrogen atoms, 2 Oxygen atoms, and 1 Chlorine atom .Aplicaciones Científicas De Investigación
1. Environmental Biodegradation
5-Amino-6-chloronicotinic acid is involved in the biodegradation process by certain bacteria. Strain SG-6C, a bacterium from the Bradyrhizobiaceae family, can hydrolytically dechlorinate 6-chloronicotinic acid to 6-hydroxynicotinic acid, which is then metabolized via the nicotinic acid pathway (Shettigar et al., 2012).
2. Electrocatalytic Synthesis
Electrosynthesis of 6-aminonicotinic acid, a structurally similar compound, has been explored. This involves the electrochemical reduction of halides such as 2-amino-5-bromo and 2-amino-5-chloropyridine, a process that is facilitated by certain electrodes like silver, under mild conditions (Gennaro et al., 2004).
3. Synthesis of Pharmaceutical Compounds
The compound plays a role in synthesizing novel NK1 receptor antagonists, which are used in pharmaceuticals. The process involves selective 1,4-Grignard addition/oxidation sequences to 6-chloronicotinic acid or its derivatives (Hoffmann-Emery et al., 2006).
4. Molecular Structure and Spectroscopy
Studies on 6-chloronicotinic acid (closely related to this compound) have provided insights into its molecular structure, infrared, and Raman spectra. Such research aids in understanding the physical and chemical properties of these compounds (Karabacak & Kurt, 2008).
5. Fluorescence Polarization Immunoassay
Development of a fluorescence polarization immunoassay for 6-chloronicotinic acid, the main metabolite of neonicotinoid insecticides, has been researched. This is significant for quick screening in agricultural, environmental, and biological samples (Shim et al., 2009).
6. Solid-Liquid Equilibrium Behavior
Research on the solid-liquid equilibrium behavior of 6-chloronicotinic acid in various solvents contributes to understanding its solubility and thermodynamic properties, which is crucial for its applications in different mediums (Guo et al., 2021).
7. Biomedical Imaging
6-Hydrazinonicotinic acid and its analogues, structurally related to this compound, are used as bifunctional chelators for technetium in biomedical imaging. This is crucial for enhancing the efficiency and specificity of radiolabeled bioconjugates (Meszaros et al., 2011).
8. Monitoring Environmental Exposure
6-Chloronicotinic acid is used as an indicator for exposure to the pesticide imidacloprid in environmental samples, including soil and water. This aids in understanding the environmental impact and distribution of such pesticides (Uroz et al., 2001).
9. Biotransformation in Microorganisms
Certain microorganisms, like Rhodococcus erythropolis, can transform related compounds (e.g., 2-chloro-3-cyanopyridine) to 2-chloronicotinic acid, which is a precursor in synthesizing pesticides and medicines (Jin et al., 2011).
10. Enzymatic Synthesis
Amidase from Pantoea sp. has been engineered for efficient biosynthesis of 2-chloronicotinic acid, a compound structurally related to this compound, demonstrating the potential of biocatalysis in producing key pharmaceutical intermediates (Tang et al., 2018).
Mecanismo De Acción
Target of Action
Similar compounds such as neonicotinoids are known to target the central nervous system of insects
Mode of Action
It’s worth noting that related compounds, such as neonicotinoids, work by blocking the normal conduction of the central nervous system in insects This leads to paralysis and eventual death of the insect
Biochemical Pathways
Related compounds like imidacloprid are known to undergo biodegradation through a hydroxylation pathway, resulting in metabolites such as 6-chloronicotinic acid
Pharmacokinetics
A related compound, 4-amino-6-chloronicotinic acid, has been reported to have high gastrointestinal absorption and low skin permeation
Result of Action
Related compounds like neonicotinoids are known to cause paralysis and eventual death in insects by blocking the normal conduction of their central nervous system
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of chemical compounds. For instance, the degradation of related compounds like imidacloprid can be influenced by factors such as pH and temperature
Propiedades
IUPAC Name |
5-amino-6-chloropyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c7-5-4(8)1-3(2-9-5)6(10)11/h1-2H,8H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZWNLGHSKAIMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

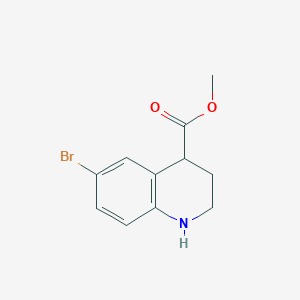
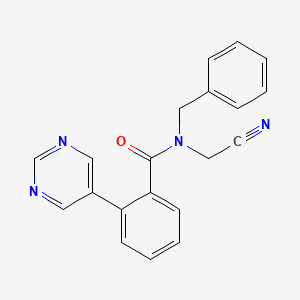
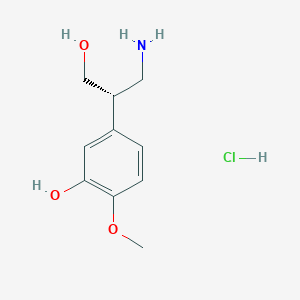
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone](/img/structure/B2463463.png)
![2-[[(4-Methylphenyl)sulfonyl]amino]propanoic acid](/img/structure/B2463468.png)
![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxamide](/img/structure/B2463469.png)
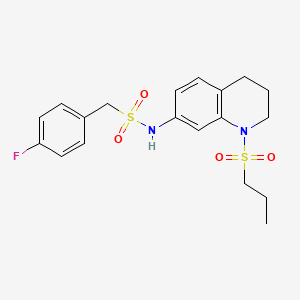


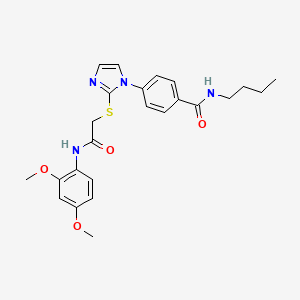
![ethyl 3-carbamoyl-2-[[4-(dipropylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2463477.png)
![2-(2-Formylphenoxy)-N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]acetamide](/img/structure/B2463478.png)
![2-[4-(Acetamidomethyl)benzenesulfonamido]-3-methylbutanoic acid](/img/structure/B2463479.png)
